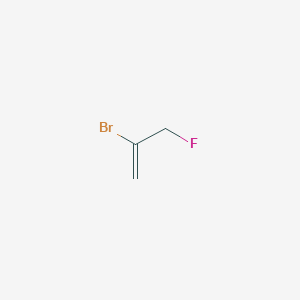
4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound. It includes a triazole ring, a fluorophenyl group, and a butoxy benzamide structure, reflecting its sophisticated architecture that suggests multiple potential applications in scientific research and industry. This compound's unique structural characteristics make it an interesting subject for synthetic chemists and researchers exploring its varied applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps starting from readily available starting materials. The synthetic route could involve the following steps:
Synthesis of the 4-(4-Fluorophenyl)-1H-1,2,3-triazole-5-thiol Intermediate: This can be achieved via a Huisgen cycloaddition reaction, which involves the use of azide and alkyne compounds.
Formation of the Butoxy Benzamide Derivative: The butoxy benzamide core can be synthesized via acylation of aniline derivatives with butoxyacyl chlorides under basic conditions.
Coupling Reaction: The final compound can be synthesized by coupling the triazole intermediate with the benzamide derivative using a suitable coupling agent like EDCI or DCC in the presence of a base.
Industrial Production Methods
On an industrial scale, similar synthetic routes would be followed, albeit optimized for large-scale production. Reaction conditions would be fine-tuned for high yield and purity, and techniques such as continuous flow reactors might be employed to enhance efficiency. Purification processes like crystallization or chromatography would be utilized to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidative reactions, especially at the sulfide moiety, converting it to sulfoxides or sulfones.
Reduction: The compound's functional groups, such as the nitro or carbonyl groups, can undergo reduction reactions.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole and benzamide functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Alkyl halides, acyl chlorides.
Major Products
Depending on the reaction conditions and reagents used, various products can be formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated benzamide derivatives.
Scientific Research Applications
4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has a broad range of applications:
Chemistry: As an intermediate in organic synthesis and a building block for complex molecules.
Biology: In studies exploring its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Potential therapeutic applications due to its unique structure, particularly in targeting specific receptors or enzymes.
Industry: Uses in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-butoxy-N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exerts its effects can be multifaceted:
Molecular Targets: It may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: The compound could interact with cellular signaling pathways, modulating activity at a molecular level to elicit a biological response.
Comparison with Similar Compounds
4-butoxy-N-((5-(methylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
N-((5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxybenzamide: Similar but with an ethoxy group instead of a butoxy group on the benzamide.
This compound’s unique properties could lead to distinct applications and mechanisms of action, making it a valuable subject for further research.
Properties
IUPAC Name |
4-butoxy-N-[[5-ethylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-3-5-14-29-19-12-6-16(7-13-19)21(28)24-15-20-25-26-22(30-4-2)27(20)18-10-8-17(23)9-11-18/h6-13H,3-5,14-15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAIQEVCWRMHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
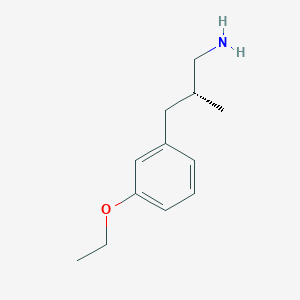
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-cyanobenzamide](/img/structure/B2868721.png)
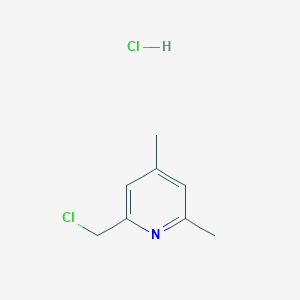

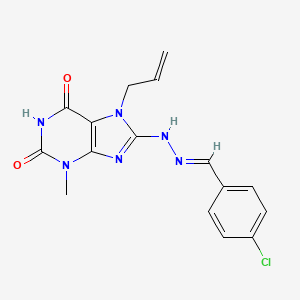
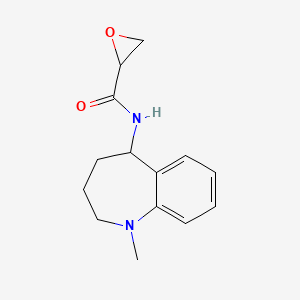

![1-(furan-2-carbonyl)-4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperazine](/img/structure/B2868729.png)
![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)
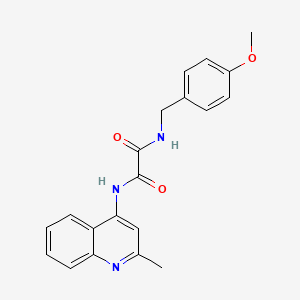
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2868733.png)
![2-(4-Ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868734.png)
